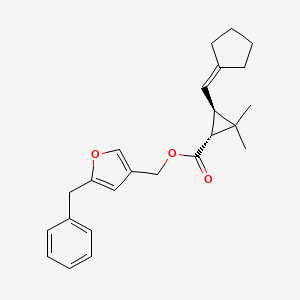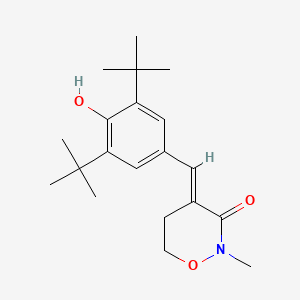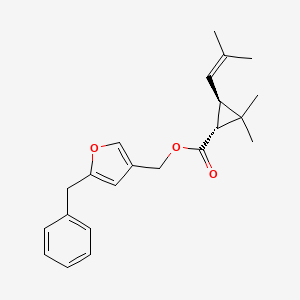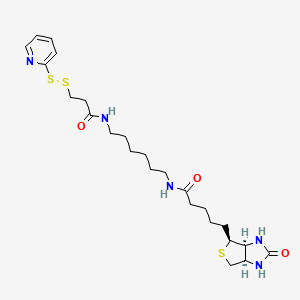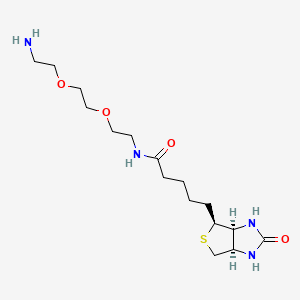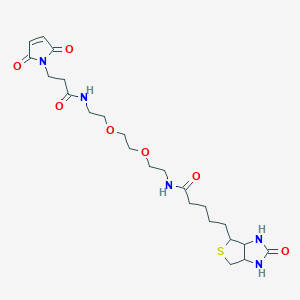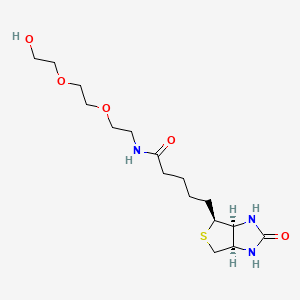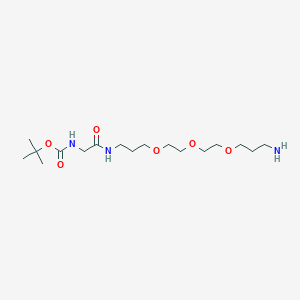
Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine
Overview
Description
Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains an amino group and a tert-butoxycarbonyl (Boc)-protected amino group. The compound is often used in biochemical and pharmaceutical research due to its ability to increase solubility in aqueous media and its reactivity with various functional groups .
Mechanism of Action
Target of Action
Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine is a PEG derivative containing an amino group and a Boc-protected amino group . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), which can react with the amino group .
Mode of Action
The compound interacts with its targets through the amino group, which is reactive with carboxylic acids, activated NHS esters, and carbonyls . The Boc group can be deprotected under mild acidic conditions to form the free amine . This allows the compound to form covalent bonds with its targets, leading to chemical modifications.
Pharmacokinetics
The hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Action Environment
The compound’s boc group can be deprotected under mild acidic conditions , suggesting that pH could be a significant environmental factor influencing its action.
Biochemical Analysis
Biochemical Properties
Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine plays a crucial role in biochemical reactions due to its reactive amino group and Boc-protected amino group. The amino group can react with carboxylic acids, activated NHS esters, and carbonyl groups (ketones and aldehydes) to form stable amide bonds . The Boc group can be deprotected under mild acidic conditions to form the free amine, which can then participate in further reactions . This compound interacts with various enzymes and proteins, facilitating the formation of conjugates and enhancing the solubility of hydrophobic molecules in aqueous media .
Cellular Effects
This compound influences various cellular processes by modifying the interactions between biomolecules. It can enhance the solubility of hydrophobic drugs, improving their bioavailability and cellular uptake . This compound can also affect cell signaling pathways by modifying the interactions between signaling molecules and their receptors . Additionally, this compound can influence gene expression by facilitating the delivery of nucleic acids into cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The amino group can form stable amide bonds with carboxylic acids and activated NHS esters, while the Boc group can be deprotected to form the free amine, which can participate in further reactions . This compound can also enhance the solubility of hydrophobic molecules, facilitating their interactions with biomolecules and improving their bioavailability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable under storage conditions at -20°C, but it can degrade over time when exposed to ambient temperatures . Long-term studies have shown that this compound can maintain its activity and function in in vitro and in vivo settings, although its effects may diminish over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance the solubility and bioavailability of hydrophobic drugs, improving their therapeutic effects . At high doses, this compound may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The amino group can react with carboxylic acids and activated NHS esters to form stable amide bonds, while the Boc group can be deprotected to form the free amine, which can participate in further reactions . This compound can also affect metabolic flux and metabolite levels by enhancing the solubility and bioavailability of hydrophobic molecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer increases the solubility of the compound in aqueous media, facilitating its transport and distribution . This compound can also accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the interactions between this compound and biomolecules, affecting its overall activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a Boc group to prevent unwanted reactions during subsequent steps.
PEGylation: The protected amino group is then reacted with a PEG derivative to introduce the PEG spacer.
Deprotection: The Boc group is removed under mild acidic conditions to yield the free amine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The amino group can react with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyl compounds (ketones and aldehydes)
Deprotection Reactions: The Boc group can be removed under mild acidic conditions to form the free amine
Common Reagents and Conditions
Substitution Reactions: Common reagents include carboxylic acids, NHS esters, and carbonyl compounds. .
Deprotection Reactions: Mild acidic conditions, such as dilute hydrochloric acid or trifluoroacetic acid, are used to remove the Boc group
Major Products Formed
Substitution Reactions: The major products are amide or imine derivatives, depending on the specific reagents used
Deprotection Reactions: The major product is the free amine
Scientific Research Applications
Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and in the modification of surfaces and particles
Biology: Employed in the conjugation of biomolecules, such as proteins and peptides, to enhance their solubility and stability
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents
Industry: Applied in the development of advanced materials and nanotechnology
Comparison with Similar Compounds
Similar Compounds
Boc-Gly-amido-(CH2)3-PEG2-(CH2)3-amine: Similar structure but with a shorter PEG spacer.
Boc-Gly-amido-(CH2)3-PEG4-(CH2)3-amine: Similar structure but with a longer PEG spacer.
Boc-Gly-amido-(CH2)3-PEG3-(CH2)2-amine: Similar structure but with a shorter alkyl chain
Uniqueness
Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine is unique due to its specific PEG spacer length and the presence of both an amino group and a Boc-protected amino group. This combination provides a balance between solubility and reactivity, making it suitable for a wide range of applications .
Properties
IUPAC Name |
tert-butyl N-[2-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propylamino]-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35N3O6/c1-17(2,3)26-16(22)20-14-15(21)19-7-5-9-24-11-13-25-12-10-23-8-4-6-18/h4-14,18H2,1-3H3,(H,19,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMUHZCCKYZFHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCCCOCCOCCOCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


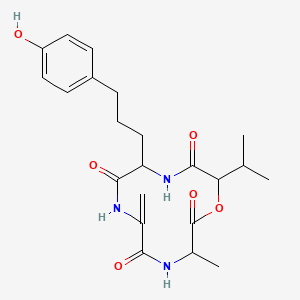
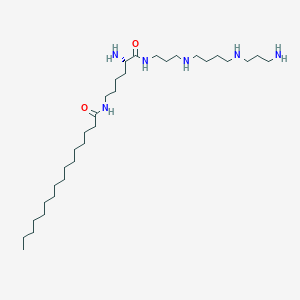
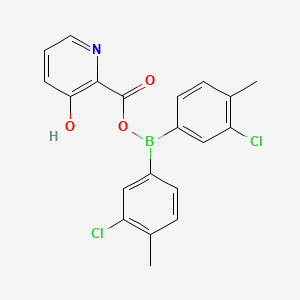
![4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile](/img/structure/B1667276.png)
